3-Thiophenamine oxalate

CAS No.: 172657-42-0; 861965-63-1

Cat. No.: VC5398553

Molecular Formula: C10H12N2O4S2

Molecular Weight: 288.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 172657-42-0; 861965-63-1 |

|---|---|

| Molecular Formula | C10H12N2O4S2 |

| Molecular Weight | 288.34 |

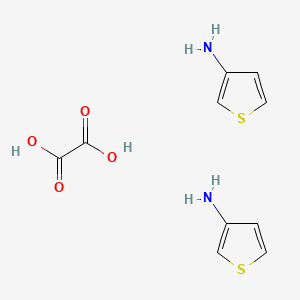

| IUPAC Name | oxalic acid;thiophen-3-amine |

| Standard InChI | InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) |

| Standard InChI Key | OUSJKTMSLPEDLW-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-Thiophenamine oxalate consists of a thiophene ring substituted with an amino group at the 3-position, paired with an oxalate anion. Key molecular descriptors include:

The thiophene ring contributes aromatic stability and electron-rich characteristics, while the oxalate anion enhances solubility in polar solvents .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves two stages:

-

Formation of 3-Thiophenamine: Produced via the Gewald reaction, which condenses α-methylene carbonyl compounds with elemental sulfur and amines .

-

Salt Formation: Reaction of 3-thiophenamine with oxalic acid under controlled conditions to yield the oxalate salt .

Industrial-scale production emphasizes purification through recrystallization, achieving purities ≥95% .

Physicochemical Properties

Thermal and Solubility Profiles

Data from experimental studies reveal:

| Property | Value | Source |

|---|---|---|

| Density | ~1.2 g/cm³ (estimated) | |

| Melting Point | Not reported (decomposes) | |

| Solubility | High in water, DMSO, and ethanol | |

| LogP (Partition Coefficient) | 1.067 |

The oxalate salt’s solubility contrasts with the free base, which is less polar .

Industrial and Materials Science Applications

Organic Electronics

The thiophene moiety enables applications in:

Catalysis

Acts as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), achieving yields >85% .

| Safety Measure | Protocol |

|---|---|

| Skin Contact | Wash with water for 15 minutes |

| Eye Exposure | Irrigate with saline solution |

| Inhalation | Move to fresh air |

Proper storage at 4°C in airtight containers is recommended .

Recent Research Advances

Synthetic Methodology Innovations

Recent protocols optimize yield (up to 78%) via microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume